N-(4,5-Dihydro-2-thiazolyl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-(4,5-Dihydro-2-thiazolyl)-1H-pyrazole-3-carboxamide is a heterocyclic compound that features both a thiazole and a pyrazole ring. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications .
Preparation Methods
The synthesis of N-(4,5-Dihydro-2-thiazolyl)-1H-pyrazole-3-carboxamide typically involves the reaction of a thiazole derivative with a pyrazole derivative under specific conditions. One common method includes the use of thiosemicarbazide and α-haloketones to form the thiazole ring, followed by cyclization with hydrazine derivatives to form the pyrazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
N-(4,5-Dihydro-2-thiazolyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thiazole and pyrazole derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(4,5-Dihydro-2-thiazolyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyrazole rings can interact with the active sites of enzymes, inhibiting their activity. This compound may also modulate receptor activity by binding to receptor sites and altering their signaling pathways .
Comparison with Similar Compounds
N-(4,5-Dihydro-2-thiazolyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
Thiazole derivatives: Known for their antimicrobial and anti-inflammatory activities.
Pyrazole derivatives: Often explored for their anticancer and anti-inflammatory properties.
What sets this compound apart is its unique combination of both thiazole and pyrazole rings, which may confer a broader range of biological activities and potential therapeutic applications .
Properties
CAS No. |
305346-25-2 |
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Molecular Formula |
C7H8N4OS |
Molecular Weight |
196.23 g/mol |
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C7H8N4OS/c12-6(5-1-2-9-11-5)10-7-8-3-4-13-7/h1-2H,3-4H2,(H,9,11)(H,8,10,12) |
InChI Key |
JDYJOSWEVMGNOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)NC(=O)C2=CC=NN2 |
Origin of Product |
United States |
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